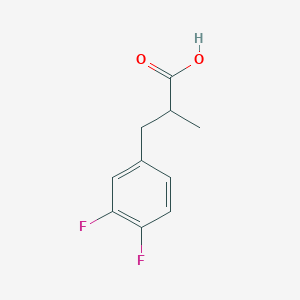

3-(3,4-Difluorophenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKSHCOWRUZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-difluorobenzene with a suitable propanoic acid derivative. One common method involves the Friedel-Crafts acylation of 3,4-difluorobenzene using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Production of difluorophenyl alcohols or aldehydes.

Substitution: Generation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3,4-Difluorophenyl)-2-methylpropanoic Acid and Analogs

Key Observations :

- Methyl Group Effect: The 2-methyl substituent increases steric hindrance and lipophilicity relative to 3-(3,4-difluorophenyl)propanoic acid, which may alter metabolic stability .

- Double Bond Influence: trans-3,4-Difluorocinnamic acid’s conjugated double bond reduces flexibility and increases planarity, affecting binding to biological targets compared to saturated propanoic acid derivatives .

Receptor Binding and Activity

- LY3020371 : A related compound containing a 3,4-difluorophenyl group demonstrates potent antagonism at metabotropic glutamate receptors (mGlu2/3), highlighting the pharmacological relevance of this substituent in CNS drug design .

- 3,4-Dihydroxycinnamic Acid : Exhibits antioxidant properties due to its hydroxyl groups, whereas fluorinated analogs like the target compound lack this activity but may offer improved stability against oxidation .

Research Findings

Electronic Effects: The 3,4-difluorophenyl group increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing ionization in physiological environments .

Metabolic Stability: Methyl substitution at the 2-position may reduce susceptibility to β-oxidation, prolonging half-life in vivo compared to non-methylated analogs .

Solubility Limitations : Unlike hydroxylated cinnamic acids, the target compound’s low water solubility (inferred) could necessitate formulation strategies for therapeutic use .

Biological Activity

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O2, with a molecular weight of approximately 216.21 g/mol. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and alters its electronic properties, which can significantly influence its biological interactions.

Anti-Inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown potential analgesic activity. Its ability to modulate pain pathways suggests it could be beneficial in treating conditions characterized by chronic pain.

The proposed mechanism of action for this compound involves:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators.

- Interaction with Biological Targets : The difluorinated phenyl group enhances binding affinity to various proteins involved in inflammatory signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Study on COX Inhibition : A study demonstrated that this compound inhibits COX-1 and COX-2 with IC50 values indicating effective anti-inflammatory potential (IC50 values were found to be in the low micromolar range) .

Animal Models

In vivo studies using animal models have further validated the anti-inflammatory and analgesic effects:

- Murine Model of Inflammation : In a murine model induced with carrageenan to simulate inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)-2-methylpropanoic acid | Para-fluorophenyl group | Different electronic properties due to para substitution |

| 4-(2,6-Difluorophenyl)-butanoic acid | Longer carbon chain (butanoic) | May exhibit different biological activities due to chain length |

| 3-(2-Chlorophenyl)-2-methylpropanoic acid | Chlorinated phenyl group | Chlorine substitution alters reactivity and solubility |

The unique fluorine substitution pattern in this compound contributes distinct electronic effects that enhance its reactivity and interaction with biological systems compared to structurally similar compounds.

Q & A

Q. How can the synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid be optimized for laboratory-scale preparation?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example:

- Use 3,4-difluorophenyl derivatives (e.g., 3,4-difluorophenol) as starting materials, similar to the β-propiolactone coupling method yielding 49% in related compounds .

- Activate zinc powder under inert conditions (e.g., anhydrous THF, nitrogen atmosphere) to facilitate halogenation or alkylation steps, as demonstrated in bromophenyl-difluoropropanoic acid synthesis .

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature for improved yield.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Perform acid-base extraction: Adjust pH to protonate the carboxylic acid, isolate via filtration, and recrystallize using ethanol/water mixtures .

- Utilize column chromatography with silica gel and a gradient of ethyl acetate/hexane to separate byproducts, as described in fluorophenyl-propanoic acid purification protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Synthesize structural analogs (e.g., chloro-, bromo-, or hydroxy-substituted phenyl groups) and compare their bioactivity. For example, 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid showed enhanced enzyme inhibition due to halogen electronegativity .

- Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes or receptors, validated by in vitro assays .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Methodological Answer :

- Employ chiral chromatography (e.g., CHIRALPAK® columns) with polar organic mobile phases to separate enantiomers, as demonstrated for (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid .

- Use enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer, leveraging stereochemical specificity .

Q. How can biological activity assays assess the therapeutic potential of this compound?

- Methodological Answer :

- Conduct enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates. Compare IC50 values with known inhibitors .

- Evaluate receptor binding via radioligand displacement studies (e.g., using tritiated ligands for GPCR targets), as applied to structurally similar fluorophenyl derivatives .

Analytical and Safety Considerations

Q. What spectroscopic methods characterize this compound?

- Methodological Answer :

- 1H/19F NMR : Identify fluorine substituents (δ ~ -110 to -130 ppm for aromatic F) and methyl groups (δ ~1.2–1.5 ppm). Compare with data from (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid .

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode to confirm molecular weight (MW: 228.2 g/mol) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation/contact, as advised for toxic fluorinated analogs .

- Neutralize waste with sodium bicarbonate before disposal and consult certified hazardous waste services, per guidelines for nitro- and halogen-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.